molecular formula C11H14N4 B13637324 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine

Katalognummer: B13637324
Molekulargewicht: 202.26 g/mol
InChI-Schlüssel: RIYSFKSMVKXLBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine is a heterocyclic compound that contains a pyrazole ring substituted with ethyl, methyl, and pyridinyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Pyridinyl group introduction: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a pyridinyl boronic acid or halide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might target the pyridinyl ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be studied for their interactions with biological targets, such as enzymes or receptors.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly those targeting specific pathways or diseases.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action for 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethyl-1-methyl-3-(pyridin-2-yl)-1h-pyrazol-5-amine: Similar structure but with the pyridinyl group at a different position.

    4-Ethyl-1-methyl-3-(pyridin-4-yl)-1h-pyrazol-5-amine: Another positional isomer.

    4-Ethyl-1-methyl-3-(phenyl)-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a pyridinyl group.

Uniqueness

The uniqueness of 4-Ethyl-1-methyl-3-(pyridin-3-yl)-1h-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pyridinyl group at the 3-position of the pyrazole ring might confer unique binding properties and interactions with biological targets.

Eigenschaften

Molekularformel

C11H14N4

Molekulargewicht

202.26 g/mol

IUPAC-Name

4-ethyl-2-methyl-5-pyridin-3-ylpyrazol-3-amine

InChI

InChI=1S/C11H14N4/c1-3-9-10(14-15(2)11(9)12)8-5-4-6-13-7-8/h4-7H,3,12H2,1-2H3

InChI-Schlüssel

RIYSFKSMVKXLBP-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N(N=C1C2=CN=CC=C2)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.